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(R)-(-)-1-(4-Fluorophenoxy)-2-
Compound Name:

propanol
CAS No.: 307532-03-2
Cat. No.: B1612500
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An In-depth Technical Guide to the Physical Properties of (R)-(-)-1-(4-Fluorophenoxy)-2-
propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of (R)-
(-)-1-(4-Fluorophenoxy)-2-propanol, a chiral molecule of significant interest in pharmaceutical
synthesis. While literature provides some physical data, other key parameters must be
determined experimentally. This document outlines the known properties and provides detailed,
field-proven methodologies for the empirical determination of its melting point, boiling point,
density, solubility profile, and specific optical rotation. The underlying principles of these
experimental choices are discussed to ensure robust and reproducible data generation, a
cornerstone of scientific integrity in drug development and materials science.
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Introduction: The Significance of (R)-(-)-1-(4-
Fluorophenoxy)-2-propanol

(R)-(-)-1-(4-Fluorophenoxy)-2-propanol is a chiral secondary alcohol. Its structure, featuring a
fluorinated aromatic ring and a defined stereocenter, makes it a valuable chiral building block in
the synthesis of more complex, biologically active molecules. The incorporation of fluorine can
significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including
metabolic stability, lipophilicity, and binding affinity.

The designation "(R)" refers to the spatial arrangement of the substituents around the chiral
center according to the Cahn-Ingold-Prelog priority rules. The "(-)" notation, or levorotatory,
indicates that a pure sample of this enantiomer rotates the plane of plane-polarized light in a
counter-clockwise direction. This optical activity is a fundamental physical property that
distinguishes it from its enantiomer, (S)-(+)-1-(4-Fluorophenoxy)-2-propanol, and is critical for
identity and purity confirmation. Understanding the physical properties of this specific
stereoisomer is paramount for its effective use in chemical synthesis, ensuring process control,
and meeting regulatory standards for pharmaceutical intermediates.

Core Physical Properties

The accurate characterization of a compound's physical properties is fundamental to its
application in research and development. These constants serve as benchmarks for identity,

purity, and consistency.

General and Thermal Properties

The following table summarizes the known and predicted properties for (R)-(-)-1-(4-
Fluorophenoxy)-2-propanol. It is critical to note that while some data is available from
suppliers and databases, other key values like boiling point and density have not been widely
reported for this specific isomer and must be determined experimentally.
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Property Value Source
Molecular Formula CoH11FO2 [1]
Molecular Weight 170.18 g/mol [1]
MDL Number MFCD03093948 [1]
Appearance White to off-white solid [2]
Melting Point 47-51 °C (literature) [1]

N ) Not available. Experimental
Boiling Point o )

determination required.
) Not available. Experimental

Density

determination required.

For context, the related, non-fluorinated compound 1-Phenoxy-2-propanol has a reported
boiling point of approximately 243 °C and a density of 1.064 g/cm3[3]. The presence of fluorine
will alter these values.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for reaction chemistry,
purification, and formulation. A qualitative solubility analysis is the first step. For instance, the
related compound 1-(4-Phenoxyphenoxy)-2-propanol is reported to be slightly soluble in
chloroform and methanol[2]. A systematic experimental approach is necessary to define the
profile for the title compound.

Optical Properties

The most defining physical characteristic of this molecule is its optical activity.
o Designation: Levorotatory (-)

o Specific Rotation [a]D: The specific rotation value is a quantitative measure of this
compound's optical activity under standard conditions (a specific wavelength of light,
temperature, concentration, and path length). This value has not been found in a broad
literature search and must be determined empirically using polarimetry.
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Experimental Methodologies for Physical Property
Determination

The following protocols are presented as self-validating systems, grounded in established
pharmacopoeial and chemical analysis standards. The rationale behind key steps is explained
to provide a deeper understanding of the process.

Determination of Melting Point (Capillary Method)

The melting point is a robust indicator of purity. Pure crystalline solids typically exhibit a sharp
melting range (e.g., 0.5-1.0 °C), whereas impurities depress and broaden this range[4].

Experimental Protocol:

e Sample Preparation: Ensure the sample is completely dry and finely powdered. A small
amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm[5].

o Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.
e Heating Ramp:

o Rapid Heat: Quickly heat the sample to a temperature approximately 10-15 °C below the
expected melting point (47 °C)[1].

o Slow Ramp: Decrease the heating rate to 1-2 °C per minute. This slow ramp is crucial to
allow the system to remain in thermal equilibrium, ensuring an accurate reading.

o Observation and Recording: Record the temperature at which the first drop of liquid appears
(the onset of melting) and the temperature at which the last solid crystal melts (completion).
This range is the melting point[2].

Determination of Boiling Point (Micro-Boiling Point
Method)

This method is ideal when only a small amount of the substance is available. The boiling point
is the temperature at which the vapor pressure of the liquid equals the surrounding
atmospheric pressure[6][7].
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Experimental Protocol:

o Setup: Place a few drops (approx. 0.5 mL) of the molten compound into a small test tube.
Place a capillary tube, sealed at one end, into the test tube with the open end down|[8].

o Assembly: Attach the test tube to a thermometer, ensuring the sample is aligned with the
thermometer bulb. Suspend this assembly in a heating bath (e.g., a Thiele tube with mineral
0il)[9].

e Heating: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube
will be expelled.

o Observation: When the boiling point is reached, a rapid and continuous stream of bubbles
will emerge from the capillary tube[10].

e Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just
begins to be drawn back into the capillary tube[9].

o Pressure Correction: Always record the atmospheric pressure at the time of the
measurement. Boiling points are pressure-dependent and may need to be corrected to
standard pressure (760 mmHg) for comparison with literature values.

Measurement of Density (Pychometry)

Density is the mass per unit volume and is temperature-dependent[11]. A pycnometer, or
specific gravity bottle, is a flask with a precisely known volume used for this measurement.

Experimental Protocol:
o Tare Weight: Clean, dry, and weigh the empty pycnometer (ma).

» Calibration with Water: Fill the pycnometer with deionized water of a known temperature
(e.g., 20 °C). Insert the stopper, allowing excess water to exit through the capillary. Dry the
exterior and weigh the filled pycnometer (mz2). The volume of the pycnometer (V) is (mz - m1)
| pwater, where pwater is the density of water at the measured temperature.
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e Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the molten
sample compound at the same temperature, dry the exterior, and weigh it (ms).

o Calculation: The density of the sample (psample) is calculated as (ms - m1) / V.

Assessment of Solubility

This qualitative test provides a foundational understanding of the compound's solubility
characteristics, which is vital for selecting appropriate solvents for reactions and purifications.

Experimental Protocol:

Solvent Selection: Prepare a series of test tubes, each containing 3 mL of a different solvent
(e.g., water, ethanol, methanol, acetone, toluene, chloroform, hexane).

o Sample Addition: Add a small, pre-weighed amount of the compound (e.g., 10 mg) to each
test tube.

e Mixing: Stopper and shake each tube vigorously for 30-60 seconds. Observe for dissolution.

o Heating (if necessary): If the compound is not soluble at room temperature, gently warm the
mixture in a water bath to observe if solubility increases with temperature.

» Classification: Classify the solubility as "soluble,” "sparingly soluble," or "insoluble" for each

solvent.

Determination of Specific Optical Rotation (Polarimetry)

This is the most critical measurement for confirming the enantiomeric identity of (R)-(-)-1-(4-
Fluorophenoxy)-2-propanol. A polarimeter measures the angle of rotation of plane-polarized
light as it passes through a sample.

Experimental Protocol:

¢ Solution Preparation: Accurately prepare a solution of the compound in a suitable achiral
solvent (e.g., methanol or ethanol) at a known concentration (c), expressed in g/mL. For
example, dissolve 250 mg of the compound in a 10 mL volumetric flask.
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 Instrument Calibration: Turn on the polarimeter's light source (typically a sodium D-line, 589
nm) and allow it to warm up. Calibrate the instrument to a zero reading using a blank cell
filled only with the solvent.

o Sample Measurement: Rinse and fill the polarimeter sample tube (of a known path length, I,
in decimeters) with the prepared solution, ensuring no air bubbles are present. Place the
tube in the polarimeter.

e Angle Measurement: Observe the angle of rotation (a). A negative value confirms a
levorotatory compound. Repeat the measurement several times and average the results.

o Calculation of Specific Rotation: The specific rotation [a] is calculated using the formula:
[a]TA=a/ (c x |) Where:

o o = observed rotation in degrees

[¢]

C = concentration in g/mL

[e]

| = path length in decimeters (dm)

o

T = temperature in °C

[¢]

A = wavelength of light (e.g., "D" for sodium D-line)

Data Interpretation and Significance
Chirality and the Principle of Optical Rotation

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image,
much like a left and right hand. These mirror-image molecules are called enantiomers. While
they share the same physical properties in an achiral environment (melting point, boiling point,
etc.), they differ in their interaction with plane-polarized light. The diagram below illustrates how
a polarimeter works and distinguishes between enantiomers.
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Polarimeter Workflow
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Caption: Workflow for determining optical rotation using a polarimeter.
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The specific rotation is a unique and constant physical property for a given enantiomer.
Therefore, its experimental determination is the definitive method for confirming both the
chemical identity and the enantiomeric purity of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (R)-(-)-1-(4-Fluorophenoxy)-2-propanol should
be consulted, general safe handling practices for related aromatic alcohols and fluorinated
compounds should be followed.

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses
with side shields, and a lab coat.

¢ Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
any dust or vapors.

e Incompatibilities: Keep away from strong oxidizing agents and strong acids.
e Storage: Store in a tightly closed container in a cool, dry place.

o First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water. If
inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This guide establishes the foundational physical properties of (R)-(-)-1-(4-Fluorophenoxy)-2-
propanol, a key chiral intermediate. It highlights the known parameters, such as molecular
weight and melting point, while transparently identifying data gaps for properties like boiling
point and density. Crucially, it provides robust, step-by-step experimental protocols for the
determination of all core physical properties, with a particular emphasis on polarimetry to
confirm enantiomeric identity via specific rotation. Adherence to these methodologies will
ensure the generation of accurate and reliable data, supporting the compound's effective and
safe use in advanced chemical and pharmaceutical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Check Availability & Pricing

e 10. masterorganicchemistry.com [masterorganicchemistry.com]
e 11. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com|]

o To cite this document: BenchChem. [(R)-(-)-1-(4-Fluorophenoxy)-2-propanol physical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1612500/docs#r-1-4-fluorophenoxy-2-propanol-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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